Reduced Hydrogen-Bond Donor Capacity Relative to the 7-Hydroxy Analog (Chrycolide)
The 7-methoxy group eliminates the phenolic hydrogen-bond donor (HBD) present in chrycolide (7-hydroxy-3-(2-thienyl)-1(3H)-isobenzofuranone, CAS 91362-91-3). According to ChemAxon predictions, chrycolide possesses one HBD (ChemAxon Hydrogen Donor Count = 1), whereas the target compound contains zero HBD due to the methyl ether substitution [1][2]. This reduction in HBD count is predicted by standard medicinal chemistry rules (e.g., Lipinski) to favor passive membrane permeability. The TPSA of the 7-hydroxy analog, predicted by ChemAxon at 46.53 Ų, is expected to increase further for the underivatized hydroxyl form due to explicit hydrogen contributions, while the target compound's experimentally reported PSA is 63.77 Ų . The combination of zero HBD and a moderate PSA positions the 7-methoxy compound as a more membrane-permeable analog within the same scaffold.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | Chrycolide (7-Hydroxy analog): 1 HBD (ChemAxon) |
| Quantified Difference | ΔHBD = −1 |
| Conditions | Computed using ChemAxon hydrogen-bond donor calculation (PhytoBank / HMDB vs. structural inference for 7-methoxy) |
Why This Matters
A decrease of one HBD within the same scaffold can substantially improve cell permeability and reduce efflux liability, making the 7-methoxy compound a preferred choice for cell-based assays and in vivo target engagement studies where intracellular target access is critical.
- [1] Human Metabolome Database (HMDB). Chrycolide (HMDB0035145). Predicted property: Hydrogen Donor Count: 1 (ChemAxon). Accessed May 2026. View Source
- [2] PhytoBank. Chrycolide (PHY0047169). Predicted properties: Hydrogen Donor Count: 1 (ChemAxon), Polar Surface Area: 46.53 Ų (ChemAxon). Accessed May 2026. View Source
